molecular formula C12H17NO3S B2562698 (2E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(thiophen-2-yl)prop-2-enamide CAS No. 1334377-30-8

(2E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2562698
CAS No.: 1334377-30-8
M. Wt: 255.33
InChI Key: IKCSCOANAPXLHD-AATRIKPKSA-N
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Description

(2E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic compound that features a thiophene ring and an amide functional group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with thiophene rings are often used as ligands in catalytic reactions.

    Material Science: Used in the synthesis of conductive polymers.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of the amide group.

    Receptor Binding: May interact with biological receptors due to its structural features.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Antimicrobial Activity: Possible antimicrobial properties due to the thiophene ring.

Industry

    Chemical Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(thiophen-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting a carboxylic acid derivative of the thiophene ring with an amine derivative of the hydroxy-methoxy-methylpropyl group under dehydrating conditions.

    Esterification and Hydrolysis: The hydroxy and methoxy groups can be introduced through esterification reactions followed by hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Bulk Synthesis: Using large-scale reactors to combine the reactants under controlled temperature and pressure conditions.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of (2E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(thiophen-2-yl)prop-2-enamide would depend on its specific biological target. Generally, compounds with amide groups can act as enzyme inhibitors by mimicking the transition state of enzyme-catalyzed reactions. The thiophene ring may interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(furan-2-yl)prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.

    (2E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(pyridin-2-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

    Thiophene Ring: The presence of the thiophene ring may confer unique electronic properties and biological activities compared to similar compounds with different heterocyclic rings.

    Amide Group: The specific positioning of the amide group can influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

(E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-12(15,9-16-2)8-13-11(14)6-5-10-4-3-7-17-10/h3-7,15H,8-9H2,1-2H3,(H,13,14)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCSCOANAPXLHD-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC=CS1)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=CS1)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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